2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Overview
Description
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves a multi-step process. One common method involves the reaction of 2-fluorobenzyl bromide with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent due to the presence of the oxadiazole moiety, which is known for its biological activity.
Industrial Applications: It is utilized in the synthesis of high-energy materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate include other oxadiazole derivatives such as:
1,2,4-oxadiazole derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
1,3,4-oxadiazole derivatives: Widely studied for their antibacterial, antifungal, and anti-inflammatory activities.
What sets this compound apart is its unique combination of a fluorobenzyl group and the oxadiazole moiety, which enhances its chemical stability and biological activity.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-19-9-5-4-8-18(19)14-27-22(26)17-12-10-16(11-13-17)21-25-24-20(28-21)15-6-2-1-3-7-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIVNQJMLCPFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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